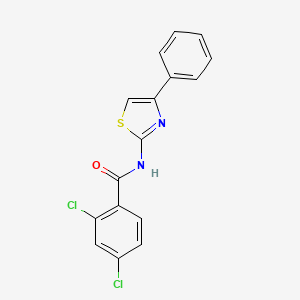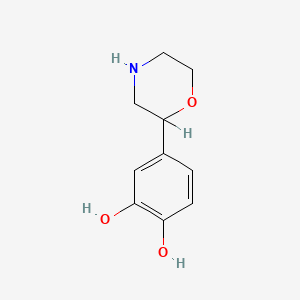
Pyrazolopyridazine 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolopyridazine 1 is a heterocyclic compound that belongs to the class of fused ring systems. It is known for its wide range of biological activities, including analgesic, antimicrobial, anti-inflammatory, and antifungal properties . This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing pyrazolopyridazine 1 involves a one-pot cascade synthesis from 4-(bromo(aryl)methyl)-3-chloropyridazines in PEG-400, an eco-friendly solvent system . This method includes nucleophilic substitution, ring closure, and oxidative aromatization in a single step, yielding the compound in good yields (60-85%) . The use of bidentate electron-donor ligands enhances the efficiency of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot cascade synthesis method mentioned above provides a scalable and eco-friendly approach that could be adapted for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolopyridazine 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolopyridazine ring.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of electron-donor ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Pyrazolopyridazine 1 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of pyrazolopyridazine 1 involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glycogen synthase kinase (GSK-3) and CDK2/cyclin A . These interactions disrupt the normal functioning of these enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-c]pyridazine: This compound shares a similar fused ring structure and exhibits comparable biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its fluorescent properties and applications in optical materials.
Phenazopyridine: Used as a urinary tract analgesic, although it has a different mechanism of action.
Uniqueness
Pyrazolopyridazine 1 stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in cancer treatment . Its ability to inhibit key enzymes involved in cell proliferation makes it a promising candidate for further drug development.
Propiedades
Número CAS |
551920-54-8 |
|---|---|
Fórmula molecular |
C17H14N6O |
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H14N6O/c1-24-13-5-2-4-12(10-13)21-17-18-9-7-15(22-17)14-11-20-23-16(14)6-3-8-19-23/h2-11H,1H3,(H,18,21,22) |
Clave InChI |
GBNWWXHUOVAUHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)


![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)






![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)


